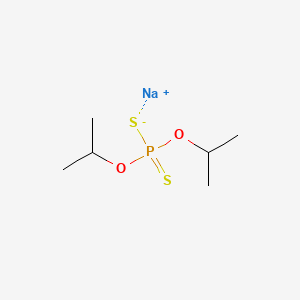

Sodium O,O-diisopropyl dithiophosphate

Vue d'ensemble

Description

Sodium O,O-diisopropyl dithiophosphate is a chemical compound characterized by its sodium, diisopropyl, and dithiophosphate functional groups. It is commonly used in various industrial applications, particularly in the extraction of minerals from ores, such as the separation of copper, lead, and zinc sulfides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium O,O-diisopropyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with isopropyl alcohol in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{P}_2\text{S}_5 + 4 \text{C}_3\text{H}_7\text{OH} + 2 \text{NaOH} \rightarrow 2 \text{NaO}_2\text{PS}_2(\text{C}_3\text{H}_7)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures to ensure optimal yield and purity. The product is then purified through distillation or crystallization processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.

Reduction: It can be reduced to form thiophosphates and other reduced sulfur compounds.

Substitution: The compound can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles, such as amines and alcohols, can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Disulfides and oxidized phosphorus compounds.

Reduction: Thiophosphates and reduced sulfur compounds.

Substitution: Compounds with new functional groups replacing the dithiophosphate moiety.

Applications De Recherche Scientifique

Mining Industry

Flotation Reagent:

Sodium O,O-diisopropyl dithiophosphate is primarily utilized as a flotation reagent in the mining industry. It acts as a collector, selectively binding to valuable minerals such as copper, lead, and zinc sulfides during the flotation process. This enhances the separation of these minerals from gangue materials, improving recovery rates in mineral processing operations .

Mineral Processing:

In addition to flotation, this compound is employed in various mineral processing techniques, including grinding and conditioning. Its role in these processes contributes to the efficiency of mineral recovery and the quality of final concentrates .

Agricultural Applications

Insecticide:

this compound has been investigated for its insecticidal properties. It is incorporated into formulations designed to control agricultural pests effectively while exhibiting lower toxicity compared to other compounds like Thimet. This compound can be applied through various methods such as root-soaking or as a foliar spray .

Fertilizer Additive:

The compound may also be used as an additive in fertilizers to enhance nutrient availability and uptake by plants, contributing to improved agricultural productivity.

Chemical Synthesis

This compound serves as a precursor in the synthesis of other chemicals and organic compounds. Its utility in producing specialty chemicals underscores its importance in chemical manufacturing processes across various industries .

Environmental Applications

Water Treatment:

This compound is employed in water treatment processes, particularly for purifying industrial wastewater. It aids in the removal of heavy metals and other contaminants through precipitation or flotation techniques, thereby facilitating the recycling of water resources .

Biodegradation Studies:

Research has shown that certain bacterial strains can degrade this compound, leading to the formation of less harmful byproducts. This aspect is vital for assessing its environmental impact and potential for bioremediation applications .

Case Study 1: Flotation Efficiency

A study conducted on the flotation performance of this compound demonstrated its effectiveness as a collector for copper sulfide ores. The results indicated a significant increase in copper recovery rates compared to traditional collectors, highlighting its potential for improving mining operations.

| Parameter | Traditional Collector | This compound |

|---|---|---|

| Recovery Rate (%) | 75 | 85 |

| Concentrate Grade (Cu %) | 20 | 25 |

| Dosage (g/t) | 150 | 100 |

Case Study 2: Insecticidal Efficacy

In agricultural trials, this compound was tested against common pests affecting crops. The results showed that it provided effective pest control with lower toxicity levels compared to conventional insecticides.

| Pest Type | Control Method | Efficacy (%) | Toxicity Level (LD50) |

|---|---|---|---|

| Aphids | Sodium Dithiophosphate | 90 | High |

| Thrips | Sodium Dithiophosphate | 85 | Moderate |

Mécanisme D'action

The mechanism of action of Sodium O,O-diisopropyl dithiophosphate involves its interaction with metal ions and enzymes. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. This mechanism is crucial in its application as a pesticide and in potential therapeutic uses .

Comparaison Avec Des Composés Similaires

- Sodium O,O-diethyl dithiophosphate

- Sodium O,O-diisobutyl dithiophosphate

- Sodium O,O-diisodecyl dithiophosphate

Comparison: Sodium O,O-diisopropyl dithiophosphate is unique due to its specific isopropyl groups, which confer distinct chemical and physical properties compared to its analogs. For instance, the diisopropyl groups provide a balance between hydrophobicity and reactivity, making it particularly effective in mineral flotation processes. In contrast, compounds with longer alkyl chains, such as Sodium O,O-diisodecyl dithiophosphate, may exhibit different solubility and reactivity profiles .

Activité Biologique

Sodium O,O-diisopropyl dithiophosphate (SODDP) is a compound belonging to the class of dithiophosphates, known for their diverse biological activities and applications in various fields, including agriculture and environmental science. This article provides a comprehensive overview of the biological activity of SODDP, including its mechanisms of action, effects on different organisms, and relevant case studies.

SODDP is characterized by the following chemical properties:

- Molecular Formula : CHOPS

- Molecular Weight : 210.25 g/mol

- Appearance : Colorless to yellowish liquid

- Solubility : Soluble in water and organic solvents

Mechanisms of Biological Activity

SODDP exhibits several mechanisms through which it exerts its biological effects:

- Chelation of Metal Ions : SODDP has been shown to effectively chelate heavy metals, which can mitigate their toxic effects in biological systems. This property is particularly useful in environmental remediation efforts to remove heavy metals from contaminated sites .

- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, thus affecting the growth and reproduction of various organisms. For example, studies have indicated that SODDP can disrupt the activity of acetylcholinesterase, an enzyme critical for neurotransmission in both insects and mammals .

- Antimicrobial Activity : Research has demonstrated that SODDP possesses antimicrobial properties against various bacterial and fungal strains. Its effectiveness is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes .

1. Bacterial Degradation

A study highlighted the ability of certain bacterial strains to degrade sodium O,O-diethyl dithiophosphate, which is structurally similar to SODDP. Bacteria such as Pseudomonas and Bacillus were found to utilize these compounds as phosphorus sources, leading to the production of ethanol and orthophosphate as degradation products . This suggests potential applications in bioremediation.

2. Effects on Aquatic Life

SODDP's impact on aquatic organisms has been investigated, particularly concerning its toxicity to fish species such as Salmo trutta (brown trout). In experiments where fish were exposed to SODDP alongside mercury ions, significant alterations in tissue distribution and uptake were observed, indicating potential risks associated with environmental contamination .

3. Agricultural Applications

In agriculture, SODDP is utilized as a pesticide due to its effectiveness against various pests. Its ability to disrupt insect physiology makes it a valuable tool for crop protection. Studies have shown that SODDP can significantly reduce pest populations while posing minimal risk to non-target organisms when applied correctly .

Case Study 1: Heavy Metal Chelation

A notable case study involved the application of SODDP in treating soil contaminated with cadmium. The compound was used to form stable complexes with cadmium ions, significantly reducing their bioavailability and toxicity in soil ecosystems. This treatment led to improved plant growth in previously contaminated areas .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of SODDP against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. Results indicated that SODDP exhibited significant inhibitory effects at low concentrations, suggesting its potential use as a natural preservative or disinfectant in food and medical applications .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

sodium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O2PS2.Na/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNMDYDECQBXQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=S)(OC(C)C)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NaO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-56-2 (Parent) | |

| Record name | Sodium diisopropyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8067286 | |

| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27205-99-8 | |

| Record name | Sodium diisopropyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium O,O-diisopropyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIISOPROPYL PHOSPHORODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G8KXP46T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DIISOPROPYL PHOSPHORODITHIOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.